molecular formula C12H25NO2 B6340611 tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate CAS No. 1221341-32-7

tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate

Cat. No.: B6340611
CAS No.: 1221341-32-7
M. Wt: 215.33 g/mol
InChI Key: WUBNFVTVTRIVDK-UHFFFAOYSA-N
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Description

Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate is a chemical compound with the molecular formula C12H25NO2 and a molecular weight of 215.33 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate typically involves the reaction of tert-butyl acrylate with 3-methylbutan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate can be compared with other similar compounds such as:

    tert-Butyl 3-aminopropanoate: This compound lacks the 3-methylbutan-2-yl group, which may result in different chemical properties and reactivity.

    tert-Butyl 3-[(2-methylbutan-2-yl)amino]propanoate: The presence of a different alkyl group can lead to variations in the compound’s behavior in chemical reactions and its applications.

Properties

IUPAC Name

tert-butyl 3-(3-methylbutan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-9(2)10(3)13-8-7-11(14)15-12(4,5)6/h9-10,13H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBNFVTVTRIVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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